Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate
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Overview
Description
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl ester group attached to the indole ring, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, methanesulfonic acid under reflux in methanol can be used to obtain the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, modulating their activity. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-indol-3-yl)acetate
- Indole-3-acetic acid
- 5-Hydroxyindoleacetic acid
Uniqueness
Methyl 2-(5-hydroxy-1H-indol-2-yl)acetate is unique due to the presence of both a hydroxyl group and a methyl ester group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(5-hydroxy-1H-indol-2-yl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)6-8-4-7-5-9(13)2-3-10(7)12-8/h2-5,12-13H,6H2,1H3 |
InChI Key |
PTUCNYURLJGPTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(N1)C=CC(=C2)O |
Origin of Product |
United States |
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